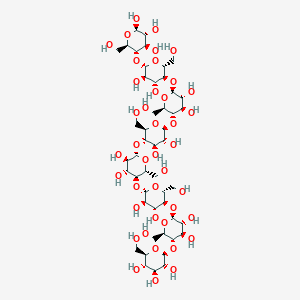
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride, also known as MSPC, is a synthetic organosulfur compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and a melting point of -22.5 °C. MSPC is widely used in pharmaceutical and biotechnological research, as well as in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Application in Organic Synthesis
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride has been utilized in various organic synthesis processes. For instance, it's used as an intermediate in the synthesis of compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine. This process involves nucleophile-promoted alkyne-iminium ion cyclizations, showcasing the versatility of this compound in creating structurally complex molecules (Arnold et al., 2003).
Antimicrobial Activity
Research indicates that derivatives of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride exhibit significant antimicrobial activities. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated potent antimicrobial effects against bacterial and fungal pathogens, highlighting the potential of these derivatives in combating infections (Vinaya et al., 2009).
In Catalyst Design
The compound is also instrumental in the development of catalysts. For example, 1,4-disulfopiperazine-1,4-diium chloride, a related compound, has been employed as an ionic catalyst for synthesizing phthalazine derivatives, demonstrating its efficacy in facilitating complex chemical reactions (Shirini et al., 2017).
Structural Analysis and Crystallography
Structural analysis and crystallography studies have been conducted on derivatives of this compound. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, derived from similar sulfonyl compounds, provides insights into the molecular configurations and interactions of these compounds (Girish et al., 2008).
Use in Battery Technology
Derivatives of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride have found applications in battery technology. Studies on binary electrolytes combining ionic liquids like N-butyl-methyl piperidinium bis(trifluoro-methylsulfonyl)imide with sulfones demonstrate improved performance in lithium-ion batteries, suggesting the utility of these compounds in enhancing energy storage technologies (Xiang et al., 2013).
Mécanisme D'action
Target of Action
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride, also known as methanesulfonyl chloride, is an organosulfur compound . It is primarily used to convert alcohols into alkyl mesylates . The primary targets of this compound are therefore alcohols and amines .
Mode of Action
Methanesulfonyl chloride is highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . This reaction is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The biochemical pathways affected by methanesulfonyl chloride are those involving the conversion of alcohols and amines. Methanesulfonates, the products of the reaction between methanesulfonyl chloride and alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Pharmacokinetics
It is known that the compound is reactive towards water, alcohols, and many amines . It is soluble in alcohol, ether, and most organic solvents .
Result of Action
The result of methanesulfonyl chloride’s action is the conversion of alcohols into alkyl mesylates . This conversion is used in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Action Environment
The action of methanesulfonyl chloride is influenced by environmental factors such as the presence of water, alcohols, and amines, as well as the pH of the environment . It is reactive towards water, alcohols, and many amines . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these factors.
Propriétés
IUPAC Name |
1-methylsulfonylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-13(11,12)9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDMYXJXBUZNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477826 | |
| Record name | 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |
CAS RN |
241138-40-9 | |
| Record name | 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methanesulfonylpiperidine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)



![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)


![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)
